
4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide typically involves the following steps:
Bromination: The starting material, 2,6-dimethylbenzenesulfonamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Cyclopentylation: The brominated intermediate is then reacted with cyclopentylamine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The sulfonamide group can participate in oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, substitution with an amine would yield an amine derivative.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the sulfonamide group.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide has been explored for its potential as a therapeutic agent. Its sulfonamide structure is known for antibacterial properties and may also exhibit activity against various enzymes involved in disease pathways.
Biochemical Probing
The compound serves as a biochemical probe to study enzyme interactions and signaling pathways. Its ability to selectively bind to molecular targets can help elucidate mechanisms in metabolic processes.
Pharmacological Studies
Research indicates that this compound could be beneficial in treating conditions such as:
- Diabetes Mellitus : As an inhibitor of Fructose-1,6-bisphosphatase (FBPase), it may help regulate glucose levels.
- Cancer : Its potential to inhibit steroidogenesis suggests applications in hormone-dependent cancers by modulating androgen and estrogen levels.
Case Study 1: Enzyme Inhibition
In a study focused on the inhibition of FBPase, this compound demonstrated significant potency. The research highlighted its potential to lower blood sugar levels effectively, suggesting therapeutic implications for diabetes management.
Case Study 2: Anticancer Activity
Another investigation assessed the compound's effects on hormone-dependent tumors. It was found to reduce androgen levels significantly, indicating its utility in treating prostate cancer by limiting tumor growth through hormonal modulation.
Mechanism of Action
The mechanism of action of 4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-N-cyclopentylbenzenesulfonamide
- 2,6-dimethylbenzenesulfonamide
- N-cyclopentyl-2,6-dimethylbenzenesulfonamide
Uniqueness
4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide is unique due to the presence of both the bromine atom and the cyclopentyl group, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
4-Bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on diverse research findings.
The compound is synthesized through a two-step process involving bromination of 2,6-dimethylbenzenesulfonamide followed by cyclopentylation. The reaction conditions typically require a brominating agent such as N-bromosuccinimide (NBS) and cyclopentylamine under controlled conditions to yield the final product with high purity and yield.
The biological activity of this compound primarily involves its interaction with specific molecular targets. It is believed to modulate enzyme activity by binding to active sites, which can lead to inhibition or activation of various biochemical pathways. Notably, it has been shown to inhibit tyrosyl-DNA phosphodiesterase I (TDP1), an enzyme critical for DNA repair processes.
Cellular Effects
The compound exhibits significant effects on cellular functions:
- Inhibition of Cancer Cell Proliferation : Research indicates that it can induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting tumor growth.
- Influence on Signal Transduction : It affects cell signaling pathways, which may alter gene expression profiles and metabolic processes within cells.
In Vitro Studies
A study investigating the compound's effects on human pre-B leukemia cells demonstrated that it inhibited Mer kinase phosphorylation at concentrations as low as 300 nM. This inhibition was associated with reduced colony formation in soft agar assays, suggesting potential anti-tumor activity .
In Vivo Studies
In animal models, varying doses of the compound have shown therapeutic effects such as tumor growth inhibition and reduced inflammation. The pharmacokinetics indicate that the compound is metabolized by cytochrome P450 enzymes, influencing its bioavailability and distribution within tissues.
Comparative Analysis
Compound Name | Mechanism of Action | Biological Activity |
---|---|---|
This compound | Inhibits TDP1; modulates kinase activity | Anti-cancer effects; apoptosis induction |
UNC1062 (similar sulfonamide) | Inhibits Mer kinase | Potent anti-tumor activity |
2,6-Dimethylbenzenesulfonamide | General enzyme inhibition | Broad spectrum biological effects |
Properties
IUPAC Name |
4-bromo-N-cyclopentyl-2,6-dimethylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2S/c1-9-7-11(14)8-10(2)13(9)18(16,17)15-12-5-3-4-6-12/h7-8,12,15H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRSCBDNVPNYSJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1S(=O)(=O)NC2CCCC2)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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